molecular formula C15H22N2O2 B5395598 N-(2-ethoxyphenyl)-2-(piperidin-1-yl)acetamide

N-(2-ethoxyphenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B5395598
M. Wt: 262.35 g/mol
InChI Key: RUNOSNWBOIFQKN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(piperidin-1-yl)acetamide is a chemical compound with a complex structure that includes an ethoxyphenyl group and a piperidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 2-ethoxyphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperidine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(piperidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving amide and piperidine functionalities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperidinylacetamide moiety can interact with polar or charged regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(piperidin-1-yl)acetamide
  • N-(2-ethoxyphenyl)-2-(morpholin-4-yl)acetamide
  • N-(2-ethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of both an ethoxyphenyl group and a piperidinylacetamide moiety, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-14-9-5-4-8-13(14)16-15(18)12-17-10-6-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNOSNWBOIFQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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